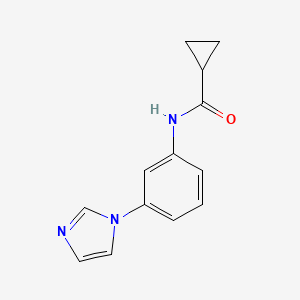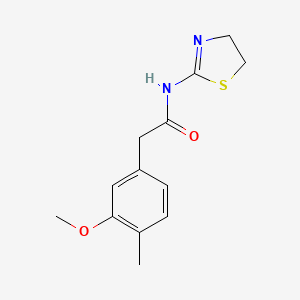
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methoxy-4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methoxy-4-methylphenyl)acetamide, also known as DMAPT, is a synthetic compound that has been studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for further research.
Mécanisme D'action
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methoxy-4-methylphenyl)acetamide works by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer progression. By inhibiting NF-κB, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methoxy-4-methylphenyl)acetamide can decrease inflammation and inhibit the growth and survival of cancer cells. Additionally, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methoxy-4-methylphenyl)acetamide has been shown to induce apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methoxy-4-methylphenyl)acetamide has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It can decrease the production of pro-inflammatory cytokines and chemokines, inhibit the growth and survival of cancer cells, and protect neurons from oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methoxy-4-methylphenyl)acetamide is its potential therapeutic effects in various diseases, making it a promising candidate for further research. Additionally, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methoxy-4-methylphenyl)acetamide is relatively easy to synthesize and purify, making it accessible for laboratory experiments. However, one limitation is that N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methoxy-4-methylphenyl)acetamide can be unstable and prone to degradation, requiring careful storage and handling.
Orientations Futures
For research on N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methoxy-4-methylphenyl)acetamide could include further studies on its potential therapeutic effects in various diseases, as well as investigations into its mechanism of action and potential side effects. Additionally, research could focus on developing more stable and effective analogues of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methoxy-4-methylphenyl)acetamide for use in clinical trials.
Méthodes De Synthèse
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methoxy-4-methylphenyl)acetamide can be synthesized through a multistep process involving the reaction of various chemicals, including 3-methoxy-4-methylbenzaldehyde, thiosemicarbazide, and acetic anhydride. The final product is obtained through purification and isolation techniques, such as recrystallization and chromatography.
Applications De Recherche Scientifique
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methoxy-4-methylphenyl)acetamide has been studied extensively for its potential therapeutic effects in various diseases, including cancer, inflammatory disorders, and neurological disorders. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer progression. Additionally, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methoxy-4-methylphenyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential anti-cancer agent. It has also been studied for its neuroprotective effects in diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methoxy-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-9-3-4-10(7-11(9)17-2)8-12(16)15-13-14-5-6-18-13/h3-4,7H,5-6,8H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCIIKLLTYEXAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2=NCCS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-methylfuran-2-yl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7529301.png)
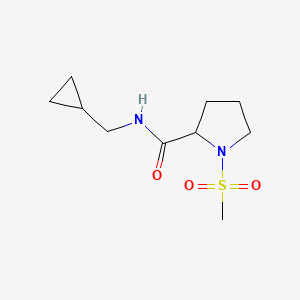
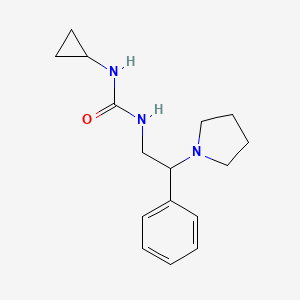
![3-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7529328.png)
![4-[2-[[5-Bromo-2-[(4-chlorophenyl)methoxy]phenyl]methylamino]ethyl]benzenesulfonamide](/img/structure/B7529348.png)
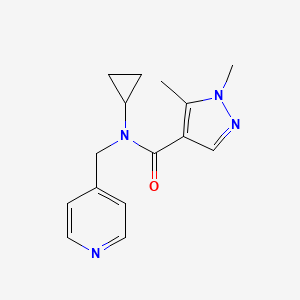

![N-(oxolan-3-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7529372.png)
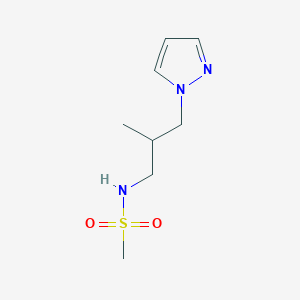
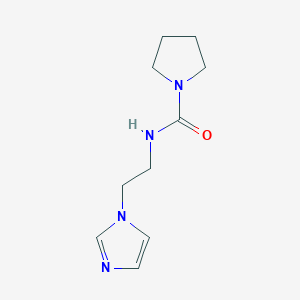
![5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide](/img/structure/B7529387.png)

![1-(4-Chlorophenyl)-3-[2-(diethylamino)propyl]urea](/img/structure/B7529397.png)
